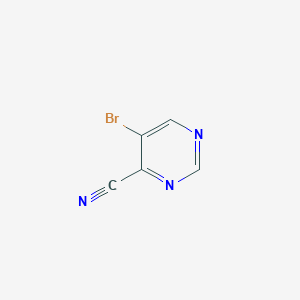

![molecular formula C6H14Br2N2 B037993 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 114086-15-6](/img/structure/B37993.png)

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

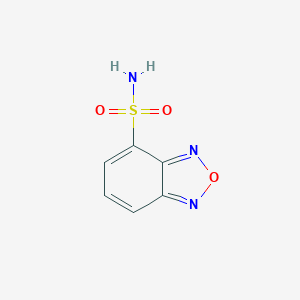

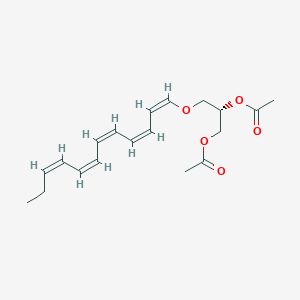

“2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is a bicyclic amidine compound . It is a chiral compound with two stereoisomers. The compound has a molecular weight of 274 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .

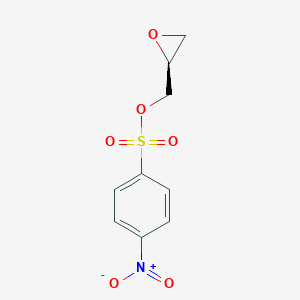

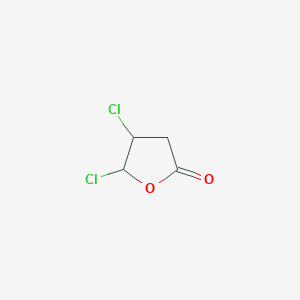

Synthesis Analysis

The synthesis of “2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . The (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Molecular Structure Analysis

The InChI code for “2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

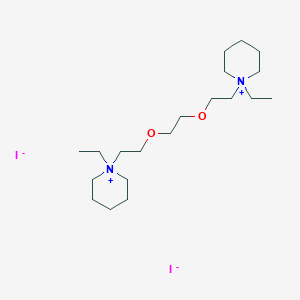

The compound is used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 274 . It is solid in physical form . The compound is stored in an inert atmosphere at 2-8°C . The InChI code for the compound is 1S/C6H12N2.2BrH/c1-8-4-5-2-6 (8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H .

Wissenschaftliche Forschungsanwendungen

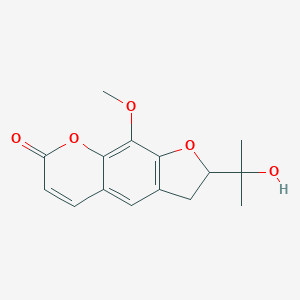

Synthesis of Chiral Diazabicyclic Ligands

This compound is used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are crucial in the field of stereochemistry, where they can help control the stereochemical outcome of reactions.

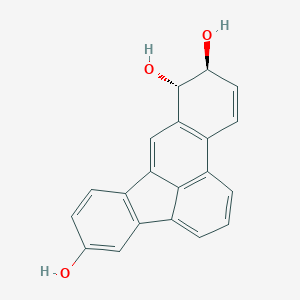

Preparation of Dicopper (II) Complexes

The compound is applicable in the preparation of dicopper (II) complexes . These complexes are often used in catalysis, bioinorganic chemistry, and materials science.

Catalyst Preparation

It serves as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts . These catalysts can be used in various asymmetric catalysis reactions, which are essential for the production of enantiomerically pure compounds.

Epimerization-Lactamization Cascade

The compound has been used in an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters . This process is crucial in synthesizing (1 R,4 R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

Storage and Safety

The compound is stored under an inert atmosphere at 2-8°C . It has a GHS07 safety classification with hazard statements H315-H319-H335 . This information is crucial for researchers to handle and store the compound safely.

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers . This makes it accessible for researchers and industries worldwide.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUAJCSMROZCDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)